![molecular formula C22H31ClN2O2S B4068430 N-(1-benzyl-4-piperidinyl)-4-isobutylbenzenesulfonamide hydrochloride](/img/structure/B4068430.png)
N-(1-benzyl-4-piperidinyl)-4-isobutylbenzenesulfonamide hydrochloride
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-4-isobutylbenzenesulfonamide hydrochloride, commonly known as JNJ-42165279, is a novel small molecule inhibitor developed by Janssen Research & Development. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
JNJ-42165279 selectively inhibits the activity of 11β-HSD1 by binding to the active site of the enzyme. This results in a reduction in the conversion of inactive cortisone to active cortisol, leading to a decrease in the levels of cortisol in the body. This mechanism of action has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in preclinical studies.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It also reduces inflammation and improves lipid metabolism in preclinical models of metabolic syndrome. JNJ-42165279 has been shown to promote weight loss and improve liver function in preclinical models of obesity. However, further studies are needed to confirm these effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for lab experiments. It is a potent and selective inhibitor of 11β-HSD1, making it a useful tool for studying the role of this enzyme in various diseases. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, JNJ-42165279 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain disease models. It also has a short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
JNJ-42165279 has several potential future directions. It is currently being investigated in clinical trials for its potential therapeutic applications in type 2 diabetes and metabolic syndrome. It may also have potential applications in other diseases such as Alzheimer's disease, depression, and cancer. Future studies may focus on optimizing the pharmacokinetic properties of JNJ-42165279 to improve its efficacy in vivo. Additionally, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, JNJ-42165279 is a novel small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action as a selective inhibitor of 11β-HSD1 has been extensively studied, and it has been shown to have several biochemical and physiological effects. Further studies are needed to confirm its efficacy in humans and to optimize its pharmacokinetic properties. The development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in the regulation of glucocorticoid hormone levels. JNJ-42165279 has been investigated as a potential treatment for metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. It has also been studied for its potential anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.ClH/c1-18(2)16-19-8-10-22(11-9-19)27(25,26)23-21-12-14-24(15-13-21)17-20-6-4-3-5-7-20;/h3-11,18,21,23H,12-17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNQIOOYZOTBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-(2-methylpropyl)benzenesulfonamide;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.